molecular formula C22H20BrOP B15252093 (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide CAS No. 31675-30-6

(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide

Cat. No.: B15252093
CAS No.: 31675-30-6
M. Wt: 411.3 g/mol
InChI Key: FJVRWVKEXHWNEM-ASTDGNLGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is a chemical compound with the molecular formula C23H22BrO2P. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a 4-oxobut-2-en-1-yl moiety, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromo-2-butanone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Wittig reactions to synthesize alkenes.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound can also interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide: Similar structure with a methoxy group instead of a keto group.

    (3-Methoxycarbonyl-2-propenyl)triphenylphosphonium bromide: Contains a methoxycarbonyl group.

    Methyl 4-(triphenylphosphonio)crotonate bromide: Similar phosphonium salt with a crotonate moiety.

Uniqueness

(4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Its ability to participate in a variety of chemical reactions makes it a versatile reagent in synthetic chemistry .

Biological Activity

The compound (4-Oxobut-2-en-1-yl)triphenylphosphonium bromide is a phosphonium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with 4-bromocrotonate in an organic solvent such as toluene. This method allows for the introduction of the 4-oxobut-2-en-1-yl moiety, which is crucial for its biological activity .

The biological activity of this compound is primarily associated with its ability to target cellular components, particularly mitochondria. Phosphonium salts are known for their lipophilicity and ability to accumulate in mitochondrial membranes due to the negative membrane potential .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by modulating mitochondrial function and promoting oxidative stress . The compound's mechanism involves the inhibition of lactate dehydrogenase (LDH), which is critical for cancer cell metabolism. Inhibition of LDH leads to reduced energy production in cancer cells, thereby inducing cell death .

Case Studies

  • Inhibition of Cancer Cell Growth : A study demonstrated that this compound significantly inhibited the growth of pancreatic cancer cell lines (Panc-1 and AsPC1). The IC50 values indicated effective cytotoxicity at submillimolar concentrations .
  • Mitochondrial Targeting : The compound was found to selectively accumulate in mitochondria, leading to increased reactive oxygen species (ROS) production. This accumulation was linked to enhanced apoptosis in cancer cells, suggesting a promising therapeutic approach for targeting resistant cancer strains .
  • Antimicrobial Activity : In addition to its anticancer properties, this compound has also shown antimicrobial activity against various bacterial strains. Its mechanism involves inhibiting bacterial protein synthesis, thereby demonstrating potential as an antibacterial agent .

Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 ValueMechanism of Action
AnticancerPanc-1~0.5 mMInhibition of LDH; ROS production
AnticancerAsPC1~0.6 mMMitochondrial accumulation
AntimicrobialVarious Bacterial StrainsVariesInhibition of protein synthesis

Comparative Analysis with Other Compounds

Compound NameActivity TypeIC50 Value
(4-Oxobut-2-en-1-yl)TPP BromideAnticancer~0.5 mM
Onc112Anticancer~0.3 mM
Bac7Antimicrobial~0.8 mM

Properties

CAS No.

31675-30-6

Molecular Formula

C22H20BrOP

Molecular Weight

411.3 g/mol

IUPAC Name

[(E)-4-oxobut-2-enyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C22H20OP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-18H,19H2;1H/q+1;/p-1/b11-10+;

InChI Key

FJVRWVKEXHWNEM-ASTDGNLGSA-M

Isomeric SMILES

C1=CC=C(C=C1)[P+](C/C=C/C=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.